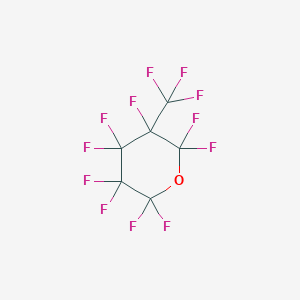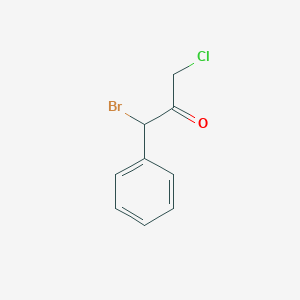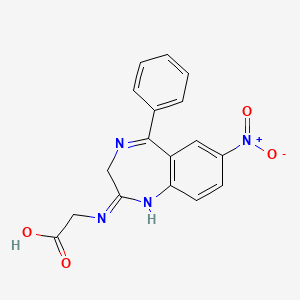
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a nitro group and a glycine moiety, potentially contributing to its distinct pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: These starting materials are reacted in dry pyridine, with the reaction mixture being heated to facilitate the formation of the benzodiazepine core.
Intermediate Formation: The intermediate product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Final Product: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological properties.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the 5-phenyl position, to create various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of halogenated benzodiazepine derivatives.
Applications De Recherche Scientifique
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.
Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, and anticonvulsant agent.
Industry: It may be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors. By enhancing GABA binding activity, the compound promotes somnolence, muscle relaxation, and a decrease in anxiety. This interaction is crucial for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrazepam: A benzodiazepine with similar sedative and anxiolytic properties.
Diazepam: Another well-known benzodiazepine used for its muscle relaxant and anticonvulsant effects.
Nimetazepam: Shares structural similarities and pharmacological properties with N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature sets it apart from other benzodiazepines and may offer advantages in terms of efficacy and safety.
Propriétés
Numéro CAS |
61197-98-6 |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
2-[(7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C17H14N4O4/c22-16(23)10-18-15-9-19-17(11-4-2-1-3-5-11)13-8-12(21(24)25)6-7-14(13)20-15/h1-8H,9-10H2,(H,18,20)(H,22,23) |
Clé InChI |
HRFHOYLVYYTDHP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


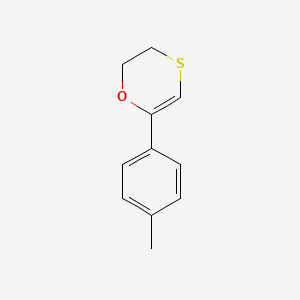
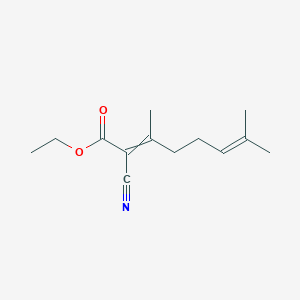
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
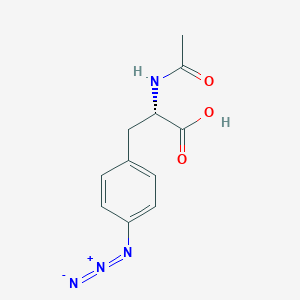
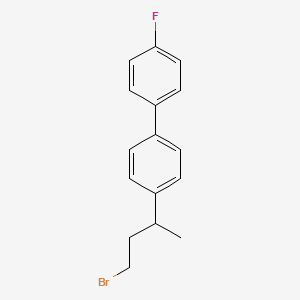
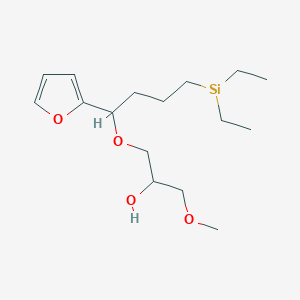
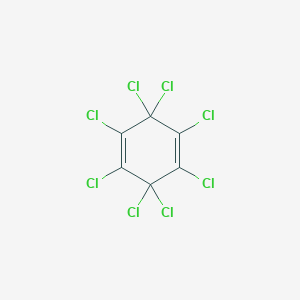
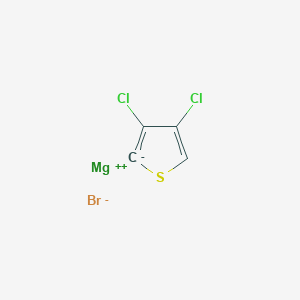
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
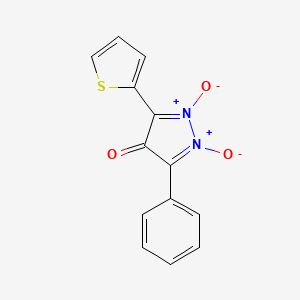

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
